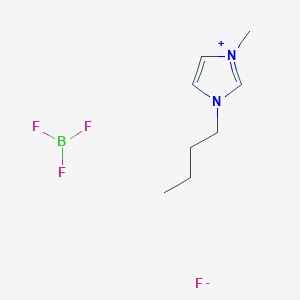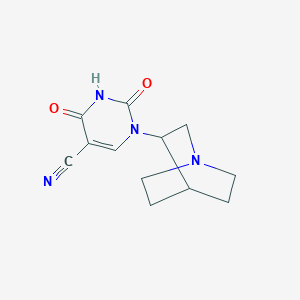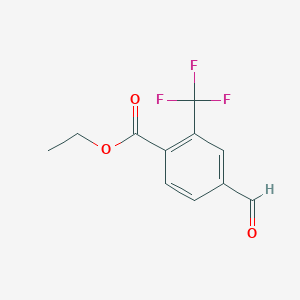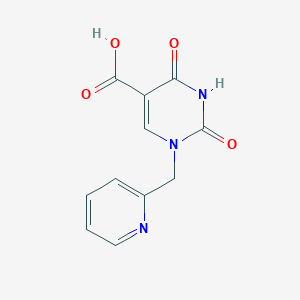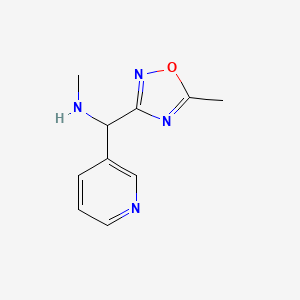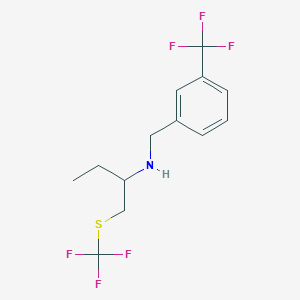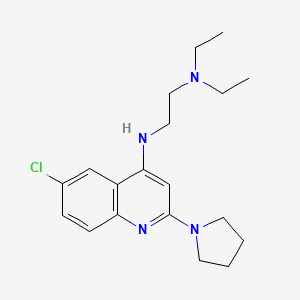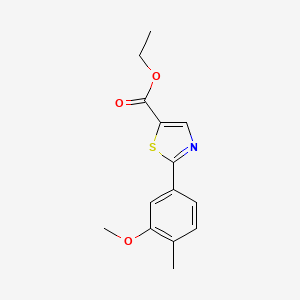
Ethyl 2-(3-methoxy-4-methylphenyl)thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a thiazole ring with a carboxylic acid ethyl ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Phenyl Ring: The phenyl ring with the methoxy and methyl substituents can be introduced through a Suzuki coupling reaction, which involves the reaction of an aryl boronic acid with a halogenated thiazole.
Esterification: The carboxylic acid group on the thiazole ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(3-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dihydrothiazoles.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
科学的研究の応用
2-(3-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 2-(3-methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
4-Methoxyphenylacetic acid: Similar in structure but lacks the thiazole ring.
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Similar functional groups but different core structure.
3-Methoxyphenylacetic acid: Similar substituents but different core structure.
Uniqueness
2-(3-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid ethyl ester is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the methoxy and methyl groups on the phenyl ring with the thiazole ring and the carboxylic acid ethyl ester functional group makes this compound versatile for various applications in research and industry.
特性
分子式 |
C14H15NO3S |
|---|---|
分子量 |
277.34 g/mol |
IUPAC名 |
ethyl 2-(3-methoxy-4-methylphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H15NO3S/c1-4-18-14(16)12-8-15-13(19-12)10-6-5-9(2)11(7-10)17-3/h5-8H,4H2,1-3H3 |
InChIキー |
QUBJYOANUZDEMP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(S1)C2=CC(=C(C=C2)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


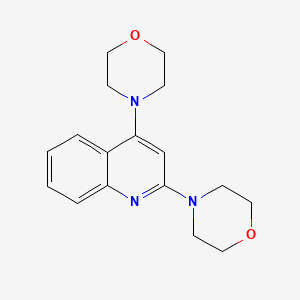
![6-Bromo-2-(5-bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14865005.png)
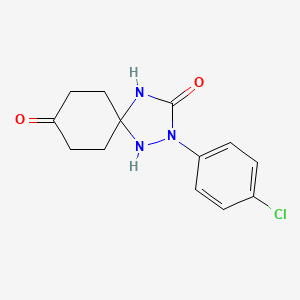
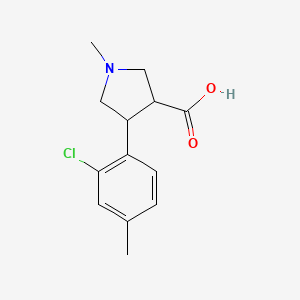
![3-(Aminomethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14865030.png)
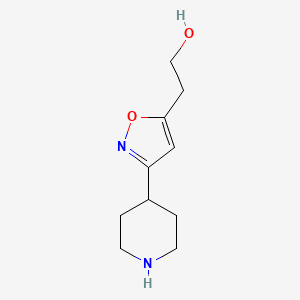
![[(5-Ethylidene-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate](/img/structure/B14865036.png)
